Azide-PEG2-Ms

Catalog No.
S3397810
CAS No.
176520-23-3
M.F
C5H11N3O4S
M. Wt
209.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG2-Ms

CAS Number

176520-23-3

Product Name

Azide-PEG2-Ms

IUPAC Name

2-(2-azidoethoxy)ethyl methanesulfonate

Molecular Formula

C5H11N3O4S

Molecular Weight

209.23 g/mol

InChI

InChI=1S/C5H11N3O4S/c1-13(9,10)12-5-4-11-3-2-7-8-6/h2-5H2,1H3

InChI Key

WDDYPDGUFZTNJJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCOCCN=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)OCCOCCN=[N+]=[N-]

Application in Wheat Breeding

Scientific Field: Plant Genetics and Breeding

Summary of the Application: EMS is used in in vitro mutagenesis to create genetic variation in wheat (Triticum aestivum L.) populations . This technique is beneficial for crop improvement and selective breeding programs .

Methods of Application: EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .

Results or Outcomes: EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters . The optimum value was achieved at 8 h duration of 0.1% EMS concentration .

Application in Abiotic Stress Tolerance Research

Scientific Field: Plant Abiotic Stress Research

Summary of the Application: EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

Methods of Application: The review focuses on the application of EMS mutagenesis in the field of plant development and abiotic stress tolerance research, with particular focuses on reviewing the mutation types, mutagenesis site, mutagen concentration, mutagenesis duration, the identification and characterization of mutations responsible for altered stress tolerance responses .

Results or Outcomes: The application of EMS mutation breeding combined with genetic engineering in the future plant breeding and fundamental research was also discussed . The collective information in this review will provide good insight on how EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification .

Azide-PEG2-Ms is a specialized chemical compound utilized primarily in bioconjugation and chemical modification applications. This compound features a polyethylene glycol (PEG) backbone with a terminal azide group, which is integral to its functionality in click chemistry reactions. The azide group (-N₃) allows for efficient reactions with alkyne-functionalized molecules, forming stable 1,2,3-triazole linkages. These triazole bonds are particularly advantageous due to their stability under physiological conditions, making Azide-PEG2-Ms a valuable tool in drug development and biomolecular research .

The primary chemical reaction involving Azide-PEG2-Ms is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the azide group to react with alkynes to form triazoles, which are robust and stable connections suitable for various applications in bioconjugation and drug delivery. The reaction conditions can be mild, enabling the coupling of sensitive biomolecules without significant degradation .

Additionally, the presence of the PEG spacer enhances solubility and reduces aggregation, which is crucial when working with complex biological systems .

Azide-PEG2-Ms exhibits significant biological activity due to its ability to facilitate bioconjugation processes. By linking biomolecules such as proteins, peptides, or nucleic acids through click chemistry, it enhances their pharmacological properties. The resulting conjugates often display improved solubility, stability, and bioavailability, which are critical factors in therapeutic applications . Furthermore, the incorporation of Azide-PEG2-Ms into drug formulations can lead to prolonged circulation times in vivo due to the hydrophilic nature of the PEG component .

The synthesis of Azide-PEG2-Ms typically involves several steps:

  • Preparation of PEG Derivative: A suitable PEG derivative is first synthesized or obtained.
  • Introduction of Azide Group: The azide group is introduced through a reaction with sodium azide or other azidating agents.
  • Purification: The product is purified using methods such as chromatography to ensure high purity and yield.

These steps can be optimized based on the desired molecular weight and specific functional groups required for particular applications .

Azide-PEG2-AmineContains an amine group for further functionalizationBioconjugationAzide-PEG2-IodideIncludes an iodide leaving group for nucleophilic substitutionsVersatile coupling reactionsAzido-PEG-AzidoContains two azide groups for increased reactivityComplex bioconjugationAzido-PEG-AlcoholTerminal alcohol group allows additional modificationsSurface modifications

The uniqueness of Azide-PEG2-Ms lies in its balanced combination of hydrophilicity from the PEG component and reactivity from the azide group, making it particularly effective for diverse applications in both research and therapeutic contexts .

Interaction studies involving Azide-PEG2-Ms focus on its reactivity with various alkyne-containing molecules. These studies demonstrate that the azide group effectively engages in click chemistry under physiological conditions, allowing for selective and efficient conjugation without the need for toxic catalysts. This property makes it particularly useful in biological settings where maintaining biomolecule integrity is crucial .

Moreover, studies have shown that conjugates formed using Azide-PEG2-Ms retain their biological activity while benefiting from enhanced pharmacokinetic properties due to the PEG moiety .

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Exact Mass

209.04702701 g/mol

Monoisotopic Mass

209.04702701 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14

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